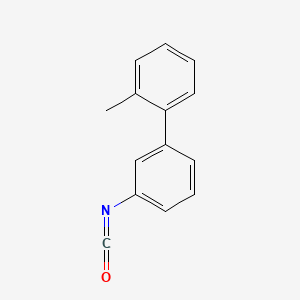
1-(3-Isocyanatophenyl)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Isocyanatophenyl)-2-methylbenzene is an organic compound belonging to the class of isocyanates It is characterized by the presence of an isocyanate group (-NCO) attached to a benzene ring, which is further substituted with a methyl group
Métodos De Preparación
The synthesis of 1-(3-Isocyanatophenyl)-2-methylbenzene can be achieved through several methods:
Phosgenation Method: This involves the reaction of an amine with phosgene to produce the isocyanate.
Curtius, Hofmann, and Lossen Rearrangement: These rearrangement reactions involve the conversion of acyl azides, amides, or oximes into isocyanates.
Double Decomposition Reactions: This method involves the reaction of an isocyanate derivative with another compound to produce the desired isocyanate.
Análisis De Reacciones Químicas
1-(3-Isocyanatophenyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the isocyanate group into an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions, leading to the formation of ureas, carbamates, and other derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Isocyanatophenyl)-2-methylbenzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Isocyanatophenyl)-2-methylbenzene involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, allowing it to react with nucleophiles such as amines and alcohols to form ureas and carbamates. These reactions are facilitated by the electron-withdrawing nature of the isocyanate group, which enhances its reactivity .
Comparación Con Compuestos Similares
1-(3-Isocyanatophenyl)-2-methylbenzene can be compared with other similar compounds, such as:
3-Acetylphenyl isocyanate: This compound has a similar structure but with an acetyl group instead of a methyl group
1-Isocyanato-3-[(3-isocyanatophenyl)methyl]benzene: This compound has an additional isocyanate group attached to the benzene ring.
4-Acetylphenyl isocyanate: Similar to 3-acetylphenyl isocyanate but with the acetyl group in the para position.
These compounds share similar reactivity patterns due to the presence of the isocyanate group but differ in their specific applications and properties due to variations in their substituents.
Propiedades
Fórmula molecular |
C14H11NO |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-isocyanato-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C14H11NO/c1-11-5-2-3-8-14(11)12-6-4-7-13(9-12)15-10-16/h2-9H,1H3 |
Clave InChI |
UYZREAQIFNECFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=CC=C2)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![lithium(1+)1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B13582119.png)
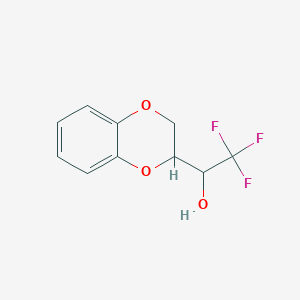
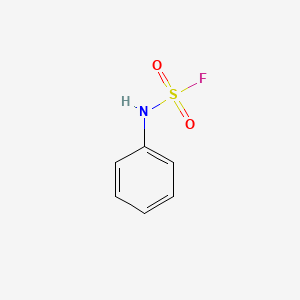
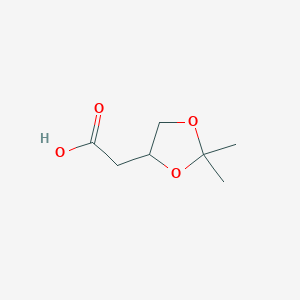
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
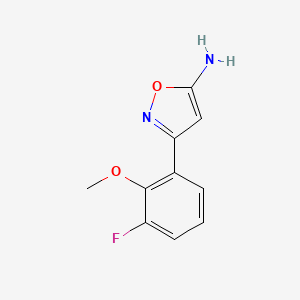
![methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B13582150.png)
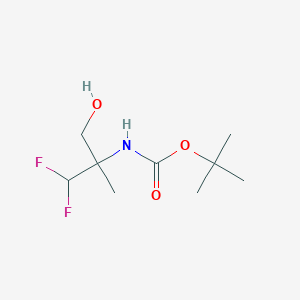
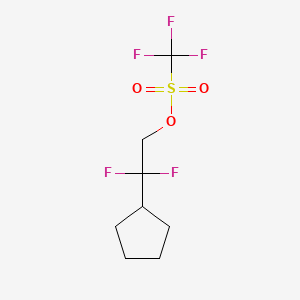
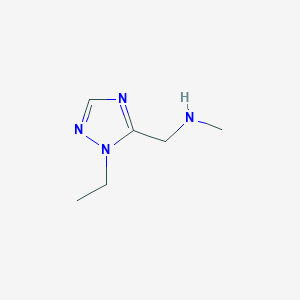
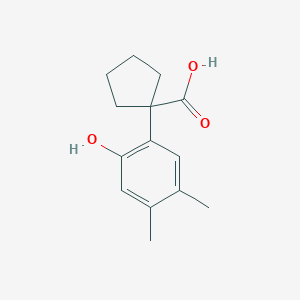
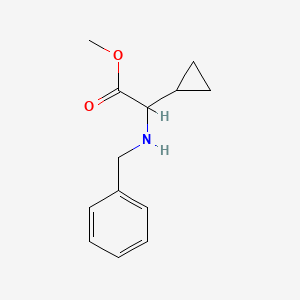
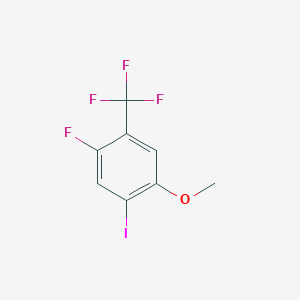
![4-(4-Methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B13582213.png)
